4-[(4-Aminobenzoyl)amino]butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
57963-61-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-[(4-aminobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15) |
InChI Key |
UFUJHRHMHODQNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)N |
Other CAS No. |
57963-61-8 |
Origin of Product |
United States |
Preparation Methods
Synthesis via 4-Aminobenzoyl Chloride Intermediate
The most widely documented method involves converting 4-aminobenzoic acid to its reactive acid chloride derivative, followed by coupling with 4-aminobutanoic acid (γ-aminobutyric acid, GABA). Reppe et al. (1955) first reported this route, employing thionyl chloride (SOCl₂) to generate 4-aminobenzoyl chloride. The chloride intermediate is then reacted with GABA in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, yielding the target compound after 12 hours at 0–5°C.
Reaction Scheme:
- $$ \text{4-Aminobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Aminobenzoyl chloride} + \text{SO}2 + \text{HCl} $$
- $$ \text{4-Aminobenzoyl chloride} + \text{GABA} \rightarrow \text{4-[(4-Aminobenzoyl)amino]butanoic acid} + \text{HCl} $$
Critical parameters include strict moisture control to prevent hydrolysis of the acid chloride and maintaining pH >9 during coupling to ensure efficient nucleophilic attack by GABA’s primary amine. Purification via recrystallization from ethanol/water (7:3 v/v) affords the product in 68–72% yield.
Optimization Using Coupling Agents
Baker et al. (1964) refined this method by replacing thionyl chloride with phosphorus pentachloride (PCl₅) for acid chloride formation, achieving higher reproducibility. Additionally, they introduced triethylamine (TEA) as a HCl scavenger during the coupling step, boosting yields to 78–82%. Comparative studies show that PCl₅ reduces side-product formation compared to SOCl₂, particularly minimizing N-acylation byproducts.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin-Based Assembly
Recent adaptations utilize SPPS for enhanced purity and scalability. A 2014 study by ACS Publications demonstrated the use of Wang resin functionalized with Fmoc-GABA-OH. After Fmoc deprotection with piperidine, 4-aminobenzoic acid was activated using 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in N-methylpyrrolidone (NMP), enabling amide bond formation at 25°C over 48 hours. Cleavage from the resin with trifluoroacetic acid (TFA)/H₂O (95:5) yielded the product with >95% purity (HPLC).
Advantages:
- Eliminates solubility challenges associated with GABA.
- Enables iterative coupling for multi-gram synthesis.
Microwave-Assisted SPPS
Modifications incorporating microwave irradiation (100 W, 50°C) reduced reaction times to 2 hours while maintaining yields at 89–91%. This method is particularly advantageous for avoiding racemization and hydrolytic degradation observed in prolonged room-temperature reactions.
Enzymatic Synthesis Using Transglutaminases
Microbial Transglutaminase (mTGase)-Catalyzed Coupling
Gamma-aminobutyric acid’s compatibility with enzymatic methods has been exploited for eco-friendly synthesis. A 2020 study detailed the use of Streptomyces mobaraensis mTGase to catalyze amide bond formation between 4-aminobenzoic acid ethyl ester and GABA in phosphate buffer (pH 6.5, 37°C). The ester group facilitates nucleophilic acyl substitution, with the enzyme selectively recognizing GABA’s amine. After 24 hours, hydrolysis of the ethyl ester with NaOH yielded the target compound in 65% isolated yield.
Key Benefits:
- Ambient temperature and aqueous conditions.
- No requirement for protective groups.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical (SOCl₂) | 68–72 | 90–92 | 12–24 h | Moderate |
| Classical (PCl₅) | 78–82 | 93–95 | 8–12 h | High |
| SPPS (Wang Resin) | 85–89 | >95 | 48 h | High |
| Microwave SPPS | 89–91 | 97–99 | 2 h | High |
| Enzymatic (mTGase) | 65 | 88–90 | 24 h | Low |
Trade-offs:
- Classical methods offer cost-effectiveness but require hazardous reagents.
- SPPS ensures high purity at the expense of solvent consumption.
- Enzymatic routes are sustainable but suffer from lower yields and enzyme costs.
Industrial-Scale Production Insights
Large-scale batches (>100 kg) employ the PCl₅-mediated classical method due to its balance of yield and cost. Continuous flow reactors have been adopted to enhance safety during acid chloride synthesis, reducing PCl₅ residence time and minimizing decomposition. Post-synthesis, crystallization kinetics are optimized using ethanol/water anti-solvent systems, achieving 99.5% purity after two recrystallizations.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-[(4-Aminobenzoyl)amino]butanoic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via amide coupling between 4-aminobenzoic acid and 4-aminobutanoic acid derivatives. A common approach involves activating the carboxylic acid group (e.g., using carbodiimides like EDC or DCC) to facilitate coupling with the amine group. For example, similar compounds in patent applications (e.g., 4-[4-cyano-2-...]butanoic acid derivatives) were synthesized using stepwise acylation and cyclopropane ring formation under controlled temperatures (50–80°C) and inert atmospheres . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalysis (e.g., DMAP). Purity can be enhanced via recrystallization or column chromatography.
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : To assess purity (>98% is typical for research-grade material) with a C18 column and UV detection at 254 nm .
- NMR : and NMR to confirm the presence of the benzoyl moiety (aromatic protons at δ 7.2–8.1 ppm) and butanoic acid backbone (CH groups at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify the molecular ion peak (expected m/z for CHNO: 235.0954) .
- IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
Q. Q3. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water due to the hydrophobic benzoyl group but dissolves in polar aprotic solvents (DMSO, DMF) or acidic/basic aqueous solutions (e.g., 0.1 M HCl/NaOH) via protonation/deprotonation of the carboxylic acid and amine groups .
- Stability : Store at –20°C in desiccated conditions to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light or high temperatures (>40°C) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzoyl or butanoic acid moieties?
Methodological Answer:
- Substitution Patterns : Introduce electron-withdrawing/donating groups (e.g., –NO, –OCH) on the benzoyl ring to assess electronic effects on bioactivity. For example, 4-[(3-chloro-4-fluorophenyl)amino]butanoic acid derivatives showed altered binding affinities in receptor studies .
- Backbone Modifications : Replace the butanoic acid with shorter (propanoic) or longer (pentanoic) chains to study steric effects. A study on 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid demonstrated enhanced metabolic stability compared to unmodified analogs .
- Assay Design : Use in vitro enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., apoptosis assays) to quantify activity changes.
Q. Q5. What analytical challenges arise in detecting trace impurities or degradation products, and how can they be resolved?
Methodological Answer:
- Impurity Profiling : Common impurities include unreacted starting materials (4-aminobenzoic acid) or hydrolyzed byproducts (e.g., 4-aminobutanoic acid). Use LC-MS/MS with a high-resolution column (e.g., Zorbax Eclipse Plus) to separate and identify low-abundance species (<0.1%) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by forced degradation (acid/base/oxidative conditions) can reveal labile sites. For example, oxidation of the benzoyl ring may produce quinone derivatives detectable via UV-Vis spectral shifts .
Q. Q6. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times can skew results. Replicate experiments under harmonized protocols .
- Validate Target Engagement : Use orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for specificity) to confirm mechanistic claims. For instance, conflicting reports on GABA receptor modulation by 4-aminobutanoic acid analogs were resolved via electrophysiology patch-clamp studies .
Q. Q7. What computational tools are effective in predicting the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- ADMET Prediction : Software like SwissADME or ADMETLab 2.0 can estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the benzoyl group increases logP, suggesting potential CNS penetration .
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2) can prioritize derivatives for synthesis. A study on 4-[(phenylthio)amino]butanoic acid analogs used docking to identify potent inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
